9H-Pyrido[2,3-b]indole 1-Oxide

Medicinal Chemistry Drug Design ADME Prediction

Sourcing α-carboline derivatives with distinct physicochemical profiles often limits medicinal chemistry exploration. 9H-Pyrido[2,3-b]indole 1-Oxide (CAS 26148-55-0) directly addresses this as a key intermediate with a bioreducible N-oxide moiety unavailable in the parent scaffold. - Enables hypoxia-activated prodrug design via oxygen-sensitive N-oxide redox chemistry. - Provides higher TPSA (38.1 Ų) and XLogP3 (2.4) for rapid ADME property space exploration. - Superior thermal stability (mp 234-238 °C) for robust, scalable synthetic sequences.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 26148-55-0
Cat. No. B028388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Pyrido[2,3-b]indole 1-Oxide
CAS26148-55-0
Synonyms9H-Pyrido[2,3-b]indole N-Oxide;  9H-Pyrido[2,3-b]indole 1-Oxide
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CN(C3=N2)O
InChIInChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H
InChIKeyWYABHFSECJYIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Pyrido[2,3-b]indole 1-Oxide Overview


9H-Pyrido[2,3-b]indole 1-Oxide (CAS 26148-55-0), also known as α-Carboline N-Oxide, is a heterocyclic compound composed of a pyrido[2,3-b]indole core with an N-oxide functional group at the 1-position [1]. This compound, with a molecular formula of C₁₁H₈N₂O and a molecular weight of 184.19 g/mol, serves as a key intermediate and a bioactive scaffold in medicinal chemistry research, notably within the broader class of α-carboline derivatives [1]. The N-oxide moiety is a critical structural feature that imparts distinct physicochemical and potential biological properties compared to its non-oxide analogs, differentiating it for specific research applications .

9H-Pyrido[2,3-b]indole 1-Oxide: Why Analogs Fail


Generic substitution of 9H-Pyrido[2,3-b]indole 1-Oxide with other pyridoindoles or even other α-carboline derivatives is not scientifically valid due to the unique impact of the N-oxide functional group on both fundamental physicochemical properties and biological activity. The N-oxide significantly alters the compound's polarity, hydrogen bonding capacity, and electronic distribution compared to its parent 9H-pyrido[2,3-b]indole (CAS 244-76-8) [1][2]. This modification directly influences solubility, metabolic stability, and interactions with biological targets [3]. For instance, the N-oxide can act as a prodrug moiety, participating in redox reactions that are not available to non-oxide analogs [3]. The following evidence section details the specific, quantifiable differences that preclude simple analog interchange.

9H-Pyrido[2,3-b]indole 1-Oxide: Key Differentiators


Topological Polar Surface Area (TPSA) vs. Parent

The presence of the N-oxide group in 9H-Pyrido[2,3-b]indole 1-Oxide results in a substantially higher Topological Polar Surface Area (TPSA) compared to its non-oxide parent compound, 9H-pyrido[2,3-b]indole (CAS 244-76-8) [1][2]. This computed property is a key determinant of a molecule's ability to permeate cell membranes and cross the blood-brain barrier.

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bond Acceptor Count vs. Parent

The introduction of the N-oxide functional group modifies the hydrogen bonding landscape of the α-carboline scaffold. The 9H-Pyrido[2,3-b]indole 1-Oxide possesses a Hydrogen Bond Acceptor Count of 2, compared to a count of 1 for the parent 9H-pyrido[2,3-b]indole [1][2]. This additional acceptor is the oxygen atom of the N-oxide.

Structural Biology Molecular Recognition Crystallography

Lipophilicity (XLogP3) vs. Parent

Contrary to the expectation that N-oxidation would increase polarity and decrease lipophilicity, the computed partition coefficient (XLogP3-AA) for 9H-Pyrido[2,3-b]indole 1-Oxide is 2.4, which is higher than the XLogP3 value of 2.1 for the non-oxide parent, 9H-pyrido[2,3-b]indole [1][2]. This indicates that the N-oxide has a greater predicted lipophilicity in this specific heteroaromatic system.

Lipophilicity ADME Properties Medicinal Chemistry

Melting Point vs. Common Analogs

The melting point of 9H-Pyrido[2,3-b]indole 1-Oxide is reported as 234-238 °C, which is significantly higher than that of the parent 9H-pyrido[2,3-b]indole (mp 210-218 °C) [1]. This difference in thermal behavior is a direct consequence of the N-oxide functionality altering crystal packing forces.

Process Chemistry Formulation Development Material Science

N-Oxide Prodrug Moiety and Redox Potential

While specific quantitative redox potential data for 9H-Pyrido[2,3-b]indole 1-Oxide is not available in the public domain, the class of heteroaromatic N-oxides is well-established to be susceptible to bioreduction, particularly under hypoxic conditions [1]. This property is not shared by the parent 9H-pyrido[2,3-b]indole or other non-oxide analogs.

Prodrug Design Redox Biology Hypoxia-Targeted Therapy

Metabolic Stability vs. Non-Oxide Analogs

The N-oxide functional group is a known metabolic soft spot that can either enhance or reduce overall metabolic stability depending on the context. In the case of 2-Amino-9H-pyrido[2,3-b]indole (AαC), N-oxidation of the exocyclic amine is a key bioactivation step that generates reactive metabolites [1][2]. While the N-oxide in the 1-position of the target compound represents a different metabolic liability, it distinguishes it from non-oxide α-carboline derivatives which lack this specific site of Phase I metabolism.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

9H-Pyrido[2,3-b]indole 1-Oxide: Research Applications


Hypoxia-Activated Prodrug (HAP) Development

Based on the class-level inference of its bioreducible N-oxide moiety, 9H-Pyrido[2,3-b]indole 1-Oxide is a suitable starting point for designing hypoxia-activated prodrugs [1]. Researchers can leverage the oxygen-sensitive N-oxide group to create compounds that are selectively activated in the low-oxygen environment of solid tumors, a strategy not possible with the parent α-carboline. The predicted lipophilicity (XLogP3 2.4) also aids in designing molecules with adequate cellular uptake.

Tailored ADME α-Carboline Derivatives

For medicinal chemists seeking to fine-tune the physicochemical profile of an α-carboline lead series, this compound offers a distinct starting point. As demonstrated, it provides a higher TPSA (38.1 Ų) and an increased XLogP3 (2.4) compared to the parent scaffold, allowing for rapid exploration of a different region of ADME property space without the need for extensive analog synthesis [1][2].

High Thermal Stability Process Chemistry

The significantly higher melting point of 9H-Pyrido[2,3-b]indole 1-Oxide (234-238 °C) relative to its parent (210-218 °C) makes it a more robust intermediate for synthetic sequences that require elevated temperatures [1][2]. This thermal stability can be a key selection criterion for process chemists developing scalable and robust synthetic routes where lower-melting intermediates might cause handling or purification challenges.

N-Oxide Metabolism and Bioreduction

This compound serves as a specific probe for studying the metabolic fate of heteroaromatic N-oxides. Researchers investigating the role of cytochrome P450s or other reductases in the metabolism of α-carbolines can use this compound as a substrate to contrast with the well-studied non-oxide analog and other amine-containing α-carbolines, like 2-amino-9H-pyrido[2,3-b]indole (AαC) [1].

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